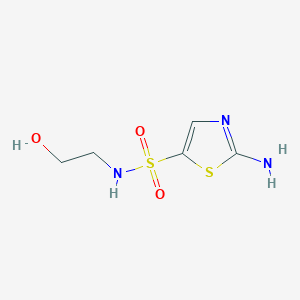

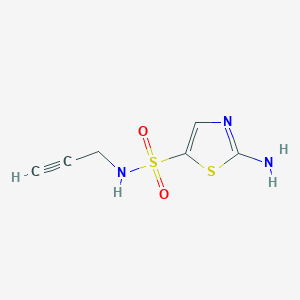

2-amino-N-(2-hydroxyethyl)thiazole-5-sulfonamide

Vue d'ensemble

Description

2-Aminothiazole is a heterocyclic amine featuring a thiazole core . It’s a precursor to sulfathiazole (“sulfa drugs”) and can be used as a thyroid inhibitor in the treatment of hyperthyroidism . It’s also a fundamental part of some clinically applied anticancer drugs such as dasatinib and alpelisib .

Synthesis Analysis

2-Aminothiazoles are often produced by the condensation of thiourea and an alpha-halo ketone . In an attempt to develop potent and selective anti-tumor drugs, a number of novel 2-amino-thiazole-5-carboxylic acid phenylamide derivatives based on the structure of dasatinib were designed and synthesized .Molecular Structure Analysis

The molecular structure of 2-aminothiazole is characterized by a thiazole core . The compound possesses an odor similar to pyridine and is soluble in water, alcohols, and diethyl ether .Chemical Reactions Analysis

2-Aminothiazoles are often produced by the condensation of thiourea and an alpha-halo ketone . In an adaptation of the Robinson-Gabriel synthesis, a 2-acylamino-ketone reacts with phosphorus pentasulfide .Physical And Chemical Properties Analysis

2-Aminothiazole possesses an odor similar to pyridine and is soluble in water, alcohols, and diethyl ether . It’s mainly of academic interest, with few exceptions .Applications De Recherche Scientifique

Anticancer Applications

2-Aminothiazole derivatives have shown potent and selective inhibitory activity against a wide range of human cancerous cell lines, including breast, leukemia, lung, colon, CNS, melanoma, ovarian, renal, and prostate cancers. Specifically, certain compounds have demonstrated selective action towards human glioblastoma and melanoma cells in MTT assays .

Antioxidant Properties

These compounds are associated with antioxidant activities, which are crucial in protecting cells from oxidative stress and related diseases .

Antimicrobial Activity

The antimicrobial properties of 2-aminothiazole derivatives make them valuable in the development of new treatments for bacterial and fungal infections .

Anti-inflammatory Uses

Due to their anti-inflammatory effects, these compounds are explored for their potential in treating inflammation-related conditions .

Ligand in Coordination Chemistry

2-Aminothiazole derivatives serve as ligands in the preparation of various coordination polymers and complexes with metals such as platinum and copper, which have applications in materials science and catalysis .

Therapeutic Potential in Neurological Disorders

Given their selective action on glioblastoma cells, there is potential for these compounds to be developed into treatments for certain neurological disorders .

Analgesic Effects

Their analgesic properties are also being investigated for pain management solutions .

Anti-HIV Activity

Some 2-aminothiazole derivatives have been studied for their potential role as anti-HIV agents, contributing to the ongoing research for HIV treatment options .

Mécanisme D'action

Target of Action

Similar compounds have been shown to inhibitBcr-Abl and histone deacetylase (HDAC) . These targets play crucial roles in cell proliferation and gene expression, respectively.

Mode of Action

Compounds with similar structures have shown inhibitory activity against bcr-abl and hdac1 . This suggests that 2-amino-N-(2-hydroxyethyl)thiazole-5-sulfonamide might interact with these targets in a similar manner, potentially leading to decreased cell proliferation and altered gene expression.

Biochemical Pathways

Inhibition of bcr-abl and hdac can affect multiple pathways, including those involved in cell cycle regulation and gene expression . The downstream effects of these changes can include decreased cell proliferation and induction of apoptosis.

Result of Action

Similar compounds have shown potent antiproliferative activities against human leukemia and prostate cancer cell lines . This suggests that 2-amino-N-(2-hydroxyethyl)thiazole-5-sulfonamide might have similar effects.

Orientations Futures

The 2-aminothiazole scaffold has emerged as a promising scaffold in medicinal chemistry and drug discovery research . It’s a fundamental part of some clinically applied anticancer drugs such as dasatinib and alpelisib . Future research may focus on developing more potent and selective anti-tumor drugs based on the structure of dasatinib .

Propriétés

IUPAC Name |

2-amino-N-(2-hydroxyethyl)-1,3-thiazole-5-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9N3O3S2/c6-5-7-3-4(12-5)13(10,11)8-1-2-9/h3,8-9H,1-2H2,(H2,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOPKRYRVDBXNDM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=N1)N)S(=O)(=O)NCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9N3O3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-amino-N-(2-hydroxyethyl)thiazole-5-sulfonamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

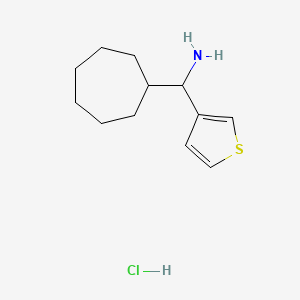

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethan-1-amine](/img/structure/B1489893.png)

![2-(7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)acetic acid](/img/structure/B1489895.png)

![3-(azetidin-3-yl)-1H-imidazo[4,5-b]pyridin-2(3H)-one](/img/structure/B1489900.png)

![2-chloro-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylic acid](/img/structure/B1489905.png)

![2-(7-fluoro-4-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazin-3-yl)acetic acid](/img/structure/B1489909.png)

![3-(7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)propan-1-amine](/img/structure/B1489910.png)

![1-[(Azetidin-1-yl)methyl]cyclobutan-1-ol](/img/structure/B1489914.png)

![1-[(Azetidin-1-yl)methyl]cyclohexan-1-ol](/img/structure/B1489915.png)